molecular formula C15H18N2 B12890702 2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline CAS No. 817207-43-5

2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline

Cat. No.: B12890702
CAS No.: 817207-43-5
M. Wt: 226.32 g/mol
InChI Key: PKAWFCMETBDNEI-UHFFFAOYSA-N
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Description

2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline is an organic compound with a complex structure that includes a pyrrolizine ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with an aniline derivative, the introduction of the pyrrolizine ring can be achieved through a series of reactions involving alkylation, cyclization, and reduction steps. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands. The choice of solvents, temperature, and pressure conditions would be critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolizine ring structure, such as 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one.

    Aniline Derivatives: Compounds with an aniline moiety, such as 2,4-dinitroaniline.

Uniqueness

2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline is unique due to the combination of the pyrrolizine ring and the aniline moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

817207-43-5

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline

InChI

InChI=1S/C15H18N2/c1-2-11-9-15-13(7-8-17(15)10-11)12-5-3-4-6-14(12)16/h3-6,9-10,13H,2,7-8,16H2,1H3

InChI Key

PKAWFCMETBDNEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CCC(C2=C1)C3=CC=CC=C3N

Origin of Product

United States

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